3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride
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Overview
Description
3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride is an organic compound with a complex structure that includes a benzenesulfonyl chloride group, a carbamoyl group, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The reaction conditions often require the use of strong acids or bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives, coupled aromatic compounds, and oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound can be used to modify biological molecules, such as proteins and peptides, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The carbamoyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl chlorides and carbamoyl derivatives, such as:
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
- N-Methyl-N-propylcarbamoyl chloride
Uniqueness
What sets 3-Methyl-5-(methyl(propyl)carbamoyl)benzenesulfonyl chloride apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure provides distinct reactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C12H16ClNO3S |
---|---|
Molecular Weight |
289.78 g/mol |
IUPAC Name |
3-methyl-5-[methyl(propyl)carbamoyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO3S/c1-4-5-14(3)12(15)10-6-9(2)7-11(8-10)18(13,16)17/h6-8H,4-5H2,1-3H3 |
InChI Key |
XKKPJNUNLHZYLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(=O)C1=CC(=CC(=C1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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